molecular formula C13H15ClN2 B1377297 4-(2-Phenylethyl)pyridin-2-amine hydrochloride CAS No. 1376054-51-1

4-(2-Phenylethyl)pyridin-2-amine hydrochloride

Cat. No. B1377297
CAS RN: 1376054-51-1
M. Wt: 234.72 g/mol
InChI Key: WNMHPDYSPQJFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenylethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride consists of a pyridine ring attached to a phenylethyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Formation of Heterocyclic Aromatic Amines

4-(2-Phenylethyl)pyridin-2-amine hydrochloride is related to compounds like PhIP, a heterocyclic aromatic amine found in cooked food. Studies have shown the formation of PhIP through reactions involving phenylacetaldehyde and 2-phenylethylamine with creatinine (Zöchling & Murkovic, 2002).

Synthesis of Copper(I) Complexes

This compound is structurally related to various pyridine derivatives used in synthesizing copper(I) complexes, important in chemical research for their unique properties and potential applications (Dehghanpour et al., 2007).

Reactions with Amines and Thiols

Compounds structurally related to 4-(2-Phenylethyl)pyridin-2-amine hydrochloride, like 4-amino-5-nitro-6-phenylethynylpyrimidines, have been studied for their reactions with amines and thiols, highlighting the chemical versatility of this class of compounds (Čikotienė et al., 2007).

Functionalization and Transformations in Organic Chemistry

Studies involving the synthesis of functionalized pyrano[3,2‐c]pyridines and their transformations demonstrate the broad scope of chemical reactions and applications for pyridine derivatives (El-Essawy et al., 2007).

Synthesis of Aminomethyl Derivatives

The synthesis of aminomethyl derivatives of 3-hydroxy-2-(2-phenylethyl)pyridines and their subsequent transformations into various derivatives highlight the potential for creating diverse chemical compounds starting from pyridine-based structures (Smirnov et al., 2005).

Pharmaceutical Research

Related compounds to 4-(2-Phenylethyl)pyridin-2-amine hydrochloride have been investigated for their pharmaceutical properties, such as anti-inflammatory activities (Kumar et al., 2017).

properties

IUPAC Name

4-(2-phenylethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-13-10-12(8-9-15-13)7-6-11-4-2-1-3-5-11;/h1-5,8-10H,6-7H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMHPDYSPQJFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethyl)pyridin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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